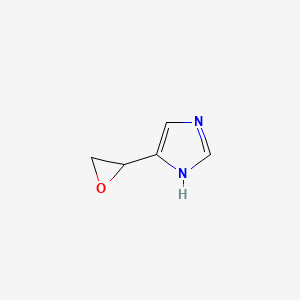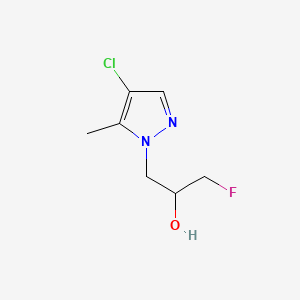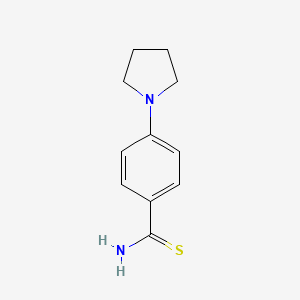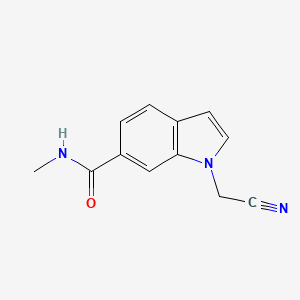
5-(oxiran-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(oxiran-2-yl)-1H-imidazole is a heterocyclic organic compound that features both an oxirane (epoxide) ring and an imidazole ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The oxirane ring is known for its high reactivity, while the imidazole ring is a common motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxiran-2-yl)-1H-imidazole typically involves the formation of the oxirane ring followed by the introduction of the imidazole ring. One common method is the reaction of an appropriate epoxide precursor with an imidazole derivative under basic conditions. For example, the reaction of an epoxide with imidazole in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(oxiran-2-yl)-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxirane derivatives.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
β-Substituted Alcohols: Formed from nucleophilic ring opening
Oxirane Derivatives: Formed from oxidation reactions
Substituted Imidazoles: Formed from substitution reactions
Applications De Recherche Scientifique
5-(oxiran-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive imidazole ring.
Industry: Utilized in the production of polymers and other materials due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 5-(oxiran-2-yl)-1H-imidazole involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can disrupt normal cellular functions, making it useful in antimicrobial and anticancer applications . The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(oxiran-2-yl)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of an imidazole ring.
3-(naphthalen-1-yl)oxiran-2-yl derivatives: Contains a naphthalene ring, offering different reactivity and applications.
Uniqueness
5-(oxiran-2-yl)-1H-imidazole is unique due to the combination of the oxirane and imidazole rings, which provides a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H6N2O |
|---|---|
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
5-(oxiran-2-yl)-1H-imidazole |
InChI |
InChI=1S/C5H6N2O/c1-4(5-2-8-5)7-3-6-1/h1,3,5H,2H2,(H,6,7) |
Clé InChI |
JNVCXMLOIOQPLS-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)




![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)
